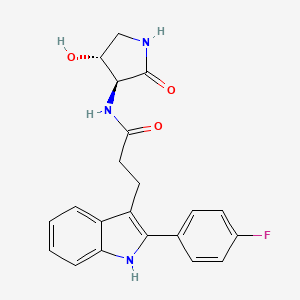
Apol1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apol1-IN-1 is a small molecule inhibitor specifically designed to target apolipoprotein L1 (APOL1). APOL1 is a protein associated with high-density lipoproteins and is involved in lipid metabolism and transport. Variants of APOL1 have been linked to an increased risk of chronic kidney diseases, particularly in individuals of African descent. This compound aims to mitigate the detrimental effects of these variants by inhibiting the function of APOL1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Apol1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a core scaffold, followed by functionalization through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Apol1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Apol1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving APOL1.
Biology: Helps in understanding the role of APOL1 in cellular processes and its impact on lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating APOL1-associated kidney diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for APOL1 inhibitors.
Wirkmechanismus
Apol1-IN-1 exerts its effects by binding to APOL1 and inhibiting its function. This inhibition prevents the formation of ion channels that are believed to contribute to kidney cell damage. The molecular targets include specific binding sites on APOL1, and the pathways involved are related to lipid metabolism and cellular ion homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inaxaplin: Another small molecule inhibitor targeting APOL1, known for reducing proteinuria in patients with APOL1 variants.
Compound 3: A close analog of Inaxaplin with comparable potency.
Uniqueness
Apol1-IN-1 is unique in its specific binding affinity and inhibitory potency against APOL1. Compared to other inhibitors, it offers a distinct mechanism of action and has shown promising results in preclinical studies.
Eigenschaften
Molekularformel |
C21H20FN3O3 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H20FN3O3/c22-13-7-5-12(6-8-13)19-15(14-3-1-2-4-16(14)24-19)9-10-18(27)25-20-17(26)11-23-21(20)28/h1-8,17,20,24,26H,9-11H2,(H,23,28)(H,25,27)/t17-,20+/m1/s1 |
InChI-Schlüssel |
CNYZYDUBGMRAFP-XLIONFOSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
Kanonische SMILES |
C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


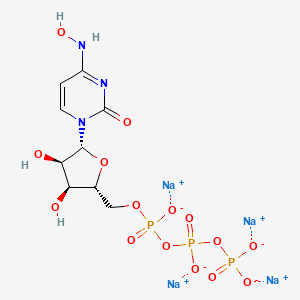

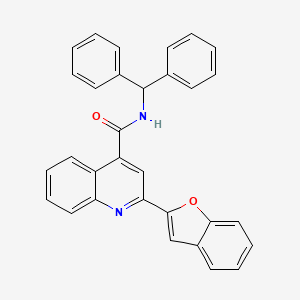

![2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione](/img/structure/B11929720.png)
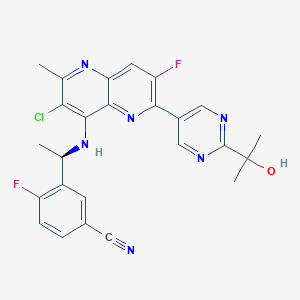
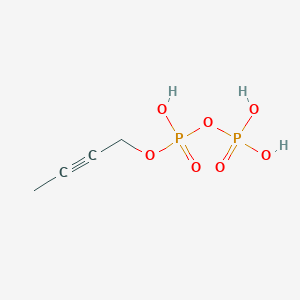
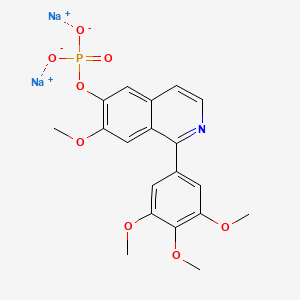
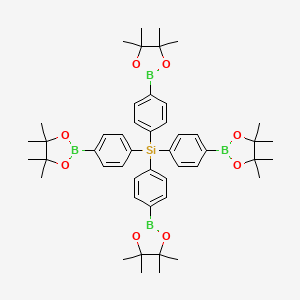
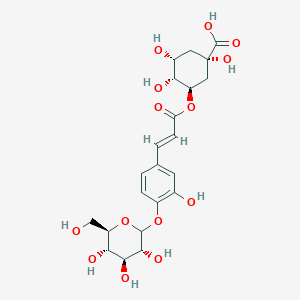
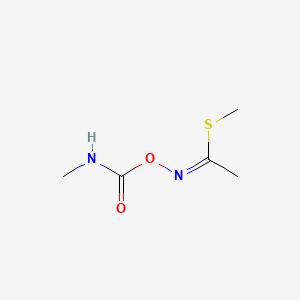
![Cefixime Trihydrate; Cefixime; (6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate](/img/structure/B11929768.png)
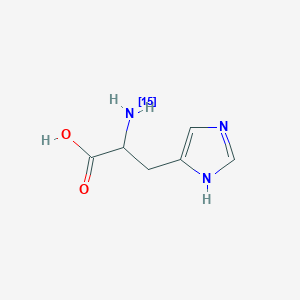
![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)
